molecular formula C21H20F3NO7S B2368600 ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866134-81-8

ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2368600
CAS No.: 866134-81-8
M. Wt: 487.45
InChI Key: XBWQDTPRXVHDRY-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C21H20F3NO7S and its molecular weight is 487.45. The purity is usually 95%.
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Biological Activity

Ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzoxazine core : A bicyclic structure that contributes to its stability and reactivity.
  • Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
  • Methoxy and sulfonyl substituents : These functional groups are often associated with increased interaction with biological targets.

The molecular formula is C21H23N2O8SC_{21}H_{23}N_{2}O_{8}S with a molecular weight of 449.47 g/mol .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzoxazine derivatives. For example, derivatives similar to this compound have shown significant activity against various parasites, including Trypanosoma brucei and Leishmania species.

In vitro assays have demonstrated that certain benzoxazine derivatives exhibit IC50 values in the low micromolar range, indicating potent activity against these pathogens while maintaining low cytotoxicity towards mammalian cells .

Anticancer Activity

Benzoxazine compounds have also been investigated for their anticancer properties. The presence of the trifluoromethyl group has been linked to enhanced interactions with cancer cell receptors. Some studies report that derivatives of benzoxazines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various benzoxazine derivatives and evaluated their biological activities. The derivatives were tested against Plasmodium falciparum, showing promising results with IC50 values ranging from 1.5 to 5 µM .
  • Structure-Activity Relationship (SAR) :
    • Research focused on the SAR of benzoxazines indicated that modifications at specific positions significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances potency against parasitic infections .
  • Toxicity Studies :
    • Toxicity assessments revealed that while some derivatives exhibit strong antiparasitic effects, they maintain a favorable selectivity index (SI), suggesting low toxicity to human cells compared to their antiparasitic activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntiparasiticTrypanosoma brucei49
AntiparasiticLeishmania species32
AnticancerVarious cancer cell lines1.5 - 5
CytotoxicityHuman cell lines>200

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C21H20F3NO7S, with a molecular weight of 487.45 g/mol. The compound includes a benzoxazine ring structure, which is known for its diverse biological activities. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity and potentially its biological efficacy.

Anticancer Potential

Research has indicated that derivatives of benzoxazine compounds exhibit anticancer properties. Studies involving similar structures have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may share these properties due to its structural similarities with known anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For instance, studies on related compounds have demonstrated their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). This suggests that ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate could be explored further for similar therapeutic applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzoxazine framework followed by the introduction of substituents like the trifluoromethyl and methoxy groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

In a study published in Science Reports, researchers synthesized a series of benzoxazine derivatives, including compounds structurally related to this compound. These derivatives showed promising anticancer activity against human breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

A study focusing on enzyme inhibition reported that compounds similar to this compound were tested against α-glucosidase and acetylcholinesterase. The results showed significant inhibitory activity, suggesting potential applications in managing diabetes and Alzheimer's disease .

Properties

IUPAC Name

ethyl 6-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO7S/c1-3-31-20(27)18-12-25(16-9-13(10-19(26)30-2)7-8-17(16)32-18)33(28,29)15-6-4-5-14(11-15)21(22,23)24/h4-9,11,18H,3,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWQDTPRXVHDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)CC(=O)OC)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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